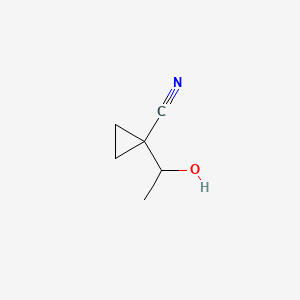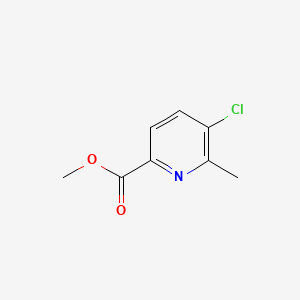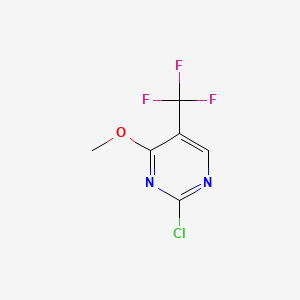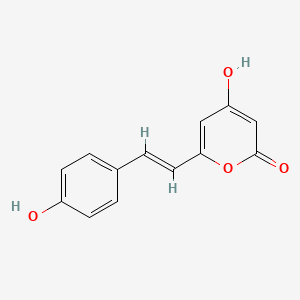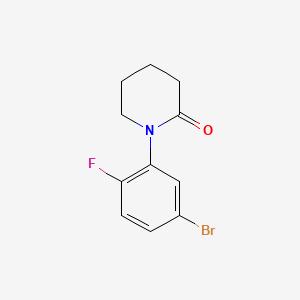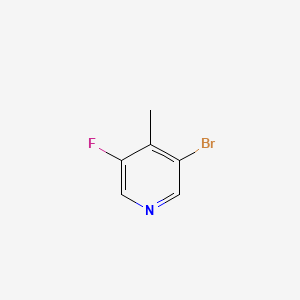
3-溴-5-氟-4-甲基吡啶
描述
3-Bromo-5-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It has a molecular weight of 190.01 . It is a liquid at room temperature and is stored under an inert atmosphere .
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-4-methylpyridine involves several stages . The process starts with 2-fluoro-4-methylpyridine and through an optimized strategy, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoro-4-methylpyridine is 1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is XLELTAPOTWVYLE-UHFFFAOYSA-N .科学研究应用
- PDE4 Inhibitors : 3-Bromo-5-fluoro-4-methylpyridine serves as a building block for the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides. These compounds are potent phosphodiesterase type 4 (PDE4) inhibitors, which play a crucial role in modulating intracellular cyclic AMP levels. PDE4 inhibitors have therapeutic potential in treating inflammatory diseases, asthma, and neurodegenerative disorders .
- GABA A Receptor Ligands : Researchers have used 3-bromo-5-fluoro-4-methylpyridine as a precursor to synthesize benzodiazepine site ligands. These ligands bear a tricyclic pyridone moiety and are relevant for modulating the GABA A receptor, a key target in the central nervous system. GABA A receptor ligands are involved in anxiety, epilepsy, and sleep disorders .
- Fluorinated Pyridines : Fluorinated pyridines find applications in various synthetic pathways. For instance, treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 3-bromo-5-fluoro-4-methylpyridine yields interesting fluorinated derivatives. These compounds can be further functionalized for diverse purposes, including drug discovery and material science .
Pharmaceutical Chemistry and Drug Development
Medicinal Chemistry
Organic Synthesis
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-fluoro-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 3-Bromo-5-fluoro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 3-Bromo-5-fluoro-4-methylpyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, 3-Bromo-5-fluoro-4-methylpyridine should be stored under an inert atmosphere at room temperature to maintain its stability .
属性
IUPAC Name |
3-bromo-5-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLELTAPOTWVYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735572 | |
| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-methylpyridine | |
CAS RN |
1211517-76-8 | |
| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

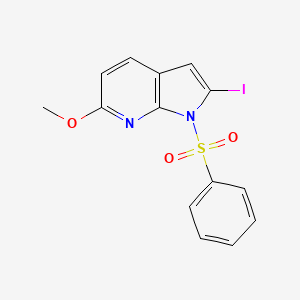

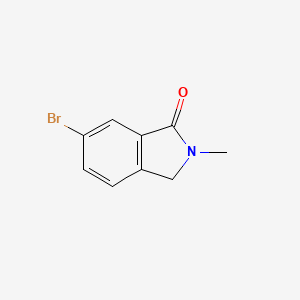

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)
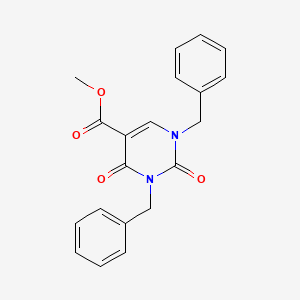

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
